molecular formula C18H17BrN2O3 B1619477 Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide CAS No. 68123-41-1

Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide

Cat. No.: B1619477
CAS No.: 68123-41-1
M. Wt: 389.2 g/mol
InChI Key: AAALAKZAIRHZIX-UHFFFAOYSA-N
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Description

Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide is a useful research compound. Its molecular formula is C18H17BrN2O3 and its molecular weight is 389.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

68123-41-1

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

3-[2-[(E)-2-anilinoethenyl]-1,3-benzoxazol-3-ium-3-yl]propanoic acid;bromide

InChI

InChI=1S/C18H16N2O3.BrH/c21-18(22)11-13-20-15-8-4-5-9-16(15)23-17(20)10-12-19-14-6-2-1-3-7-14;/h1-10,12H,11,13H2,(H,21,22);1H

InChI Key

AAALAKZAIRHZIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3O2)CCC(=O)O.[Br-]

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=[N+](C3=CC=CC=C3O2)CCC(=O)O.[Br-]

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3O2)CCC(=O)O.[Br-]

Other CAS No.

68123-41-1

Origin of Product

United States

Biological Activity

Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and acetylcholinesterase inhibitory properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈BrN₃O₂
  • Molecular Weight : 389.2 g/mol .

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of benzoxazole derivatives, including our compound of interest. The mechanism of action often involves the induction of apoptosis in cancer cells, particularly glioma and various carcinoma cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of benzoxazole derivatives on several cancer cell lines, including C6 rat glioma and human colon carcinoma (HCT15). The compound exhibited significant cytotoxicity with an IC50 value of approximately 4.30 µg/mL against the C6 cell line, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of Benzoxazolium Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-C6 Glioma4.30 ± 0.28Induces late apoptosis
MitoxantroneC6 Glioma4.56 ± 1.24Chemotherapy agent

The findings suggest that the compound not only inhibits cancer cell proliferation but also selectively induces apoptosis in malignant cells while sparing normal cells .

Antimicrobial Activity

Benzoxazole derivatives have also been investigated for their antimicrobial properties. A broad screening of related compounds showed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzoxazolium derivativeBacillus subtilisX µg/mL
Benzoxazolium derivativeCandida albicansY µg/mL

While specific MIC values for benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]- are not detailed in the literature, related compounds have shown promising results in inhibiting microbial growth .

Acetylcholinesterase Inhibition

Another significant aspect of benzoxazole derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that benzoxazole derivatives can effectively inhibit AChE with varying degrees of potency .

Table 3: AChE Inhibition Potency

CompoundIC50 (µM)
Benzoxazolium derivativeX µM
Donepezil (standard)33.65 ± 3.50

The inhibition values indicate that benzoxazole derivatives could serve as potential therapeutic agents for conditions characterized by cholinergic dysfunction.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives can often be explained through their structure-activity relationships. Modifications to the benzoxazole ring and substituents significantly influence their pharmacological profiles. For instance, electron-donating groups on the phenyl ring enhance antibacterial activity while maintaining lower toxicity to normal cells .

Chemical Reactions Analysis

Substitution Reactions

The benzoxazolium core and bromide counterion enable nucleophilic substitution reactions:

Reaction Type Conditions Products Evidence
Bromide displacement Nucleophiles (e.g., OH⁻, NH₃) in polar aprotic solventsSubstituted benzoxazolium derivatives (e.g., hydroxide or amine analogs)General reactivity of quaternary ammonium salts
Ring-opening Strong bases (e.g., NaOH)Carboxyethyl-aniline derivativesAnalogous benzoxazolium reactivity
  • The bromide ion (Br⁻) acts as a leaving group, facilitating substitution at the benzoxazolium nitrogen.

  • Ring-opening under alkaline conditions produces 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]phenol derivatives .

Reactivity of the Carboxyethyl Group

The -CH₂CH₂COOH substituent undergoes typical carboxylic acid reactions:

Reaction Type Reagents/Conditions Products Evidence
Esterification ROH, H⁺ (acid catalysis)Esters (e.g., methyl or ethyl derivatives)General carboxylic acid chemistry
Amidation SOCl₂ followed by aminesAmidesSynthetic protocols for benzoxazoles
Decarboxylation Pyrolysis (>200°C)CO₂ release + vinylbenzoxazolium productsThermal stability data
  • Esterification and amidation modify solubility and biological activity.

  • Decarboxylation under heat forms a conjugated vinyl-benzoxazolium system .

Transformations of the 2-(Phenylamino)ethenyl Group

The ethenyl bridge and aniline moiety enable electrophilic and cycloaddition reactions:

Reaction Type Conditions Products Evidence
Electrophilic substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted aniline derivativesAniline reactivity
Hydrogenation H₂, Pd/C catalystSaturated ethyl-phenylamino productsHydrogenation of vinyl groups
Oxidation KMnO₄, acidic conditionsEpoxides or diolsVinyl group oxidation pathways
  • Nitration occurs preferentially at the para position of the aniline ring.

  • Hydrogenation reduces the ethenyl double bond, altering conjugation and electronic properties .

Stability and Degradation

The compound degrades under specific conditions:

Condition Degradation Pathway Byproducts Evidence
Acidic hydrolysis H₃O⁺, refluxCarboxylic acid + aniline derivativesHydrolysis of benzoxazoliums
UV exposure PhotolysisRadical intermediates + rearrangementAnalogous photodegradation
  • Acidic hydrolysis cleaves the benzoxazolium ring, releasing 3-(2-carboxyethyl)propanoic acid and 2-(phenylamino)ethenyl fragments .

Comparative Reactivity

The compound’s reactivity differs from simpler benzoxazoliums due to its substituents:

Feature Impact on Reactivity
Carboxyethyl group Enhances solubility and participation in acid-base reactions
Phenylaminoethenyl Introduces conjugation, altering electronic properties
Bromide counterion Facilitates ionic interactions and substitution

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